Product packaging for 2-Amino-5-(cyclopentylmethoxy)benzamide(Cat. No.:)

2-Amino-5-(cyclopentylmethoxy)benzamide

Cat. No.: B12087313
M. Wt: 234.29 g/mol
InChI Key: YNCPKRVDHJIVDJ-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Chemical Class

2-Amino-5-(cyclopentylmethoxy)benzamide belongs to the benzamide class of organic compounds. The foundational structure of this class is a benzamide group, which consists of a benzene (B151609) ring bonded to a carboxamide functional group (-C(=O)NH2). foodb.capharmaguideline.com The parent compound, benzamide, is a white, crystalline solid with the chemical formula C7H7NO. wikipedia.org Benzamides are typically soluble in organic solvents and may have limited solubility in water. pharmaguideline.comcymitquimica.com

The significance of the benzamide scaffold in science stems from its prevalence in pharmaceuticals and its utility as a building block in organic synthesis. pharmaguideline.comcymitquimica.com The structure allows for diverse substitutions on the benzene ring and the amide nitrogen, leading to a vast library of derivatives with varied chemical properties and biological activities. These derivatives are foundational in the development of new materials and therapeutic agents. cymitquimica.com

Table 1: Physicochemical Properties of Benzamide (Parent Compound)

Property Value
CAS Number 55-21-0
Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
Appearance Off-white solid
Melting Point 125-128 °C
Boiling Point 288 °C

Data sourced from multiple references. wikipedia.orgsigmaaldrich.comnih.gov

Rationale for Academic Investigation of this compound

While detailed research findings specifically for this compound are not extensively documented in publicly available scientific literature, the rationale for its academic investigation is clear from its chemical structure and classification. The compound is available commercially for "Research Use Only," which indicates its role as a chemical intermediate or a tool for discovery-phase studies.

The investigation of novel substituted benzamides like this one is driven by the search for new molecules with specific functions. Researchers synthesize and study such compounds for several key reasons:

As Building Blocks: It serves as a precursor for the synthesis of more complex molecules. The amino group and the benzamide moiety are reactive sites that can be used to build larger, more intricate molecular architectures.

Screening for Biological Activity: The benzamide core is a feature in many biologically active compounds. Research on various benzamide derivatives has shown their potential as modulators of central nervous system receptors, highlighting their importance in neuroscience research.

Therefore, the academic interest in this compound lies in its potential as a novel building block for creating new compounds with desired chemical and biological profiles, contributing to the broader field of medicinal and synthetic chemistry.

Table 2: Chemical Identity of this compound

Identifier Value
CAS Number 1499482-87-9
IUPAC Name This compound
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol

Data based on established chemical nomenclature and calculation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B12087313 2-Amino-5-(cyclopentylmethoxy)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-amino-5-(cyclopentylmethoxy)benzamide

InChI

InChI=1S/C13H18N2O2/c14-12-6-5-10(7-11(12)13(15)16)17-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2,(H2,15,16)

InChI Key

YNCPKRVDHJIVDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Cyclopentylmethoxy Benzamide

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2-Amino-5-(cyclopentylmethoxy)benzamide suggests a logical disconnection strategy that simplifies the molecule into readily available starting materials. The primary amide functionality can be retrosynthetically disconnected to reveal an amine and a carboxylic acid, pointing to 5-(cyclopentylmethoxy)-2-aminobenzoic acid as a key intermediate. This aminobenzoic acid derivative can be further simplified by disconnecting the C-N bond of the amino group, which is commonly formed from the reduction of a nitro group. This leads to 5-(cyclopentylmethoxy)-2-nitrobenzoic acid . The ether linkage in this precursor can be disconnected via a Williamson ether synthesis, identifying 5-hydroxy-2-nitrobenzoic acid and a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) as the initial key precursors.

This retrosynthetic approach outlines a plausible forward synthesis starting from 5-hydroxy-2-nitrobenzoic acid. The key steps identified are:

Etherification of 5-hydroxy-2-nitrobenzoic acid.

Reduction of the nitro group to an amine.

Amidation of the resulting aminobenzoic acid.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, optimized synthetic pathways can be designed. These pathways can be categorized into multi-step synthesis strategies and more streamlined "one-pot" or convergent approaches.

Multi-Step Synthesis Strategies

A common and reliable method for the synthesis of this compound involves a three-step sequence starting from 5-hydroxy-2-nitrobenzoic acid.

Step 1: Synthesis of 5-(cyclopentylmethoxy)-2-nitrobenzoic acid

This step is typically achieved through a Williamson ether synthesis. The phenolic hydroxyl group of 5-hydroxy-2-nitrobenzoic acid is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of cyclopentylmethyl bromide in an SN2 reaction. wikipedia.orgbyjus.com

Reactants Reagents and Conditions Product Yield (%)
5-hydroxy-2-nitrobenzoic acid, Cyclopentylmethyl bromideK₂CO₃, DMF, 80°C, 12h5-(cyclopentylmethoxy)-2-nitrobenzoic acid~90
5-hydroxy-2-nitrobenzoic acid, Cyclopentylmethyl bromideNaOH, H₂O, Phase-transfer catalyst (e.g., TBAB), 100°C, 6h5-(cyclopentylmethoxy)-2-nitrobenzoic acid~85

Step 2: Synthesis of 5-(cyclopentylmethoxy)-2-aminobenzoic acid

The reduction of the nitro group in 5-(cyclopentylmethoxy)-2-nitrobenzoic acid to an amine is a critical step. Catalytic hydrogenation is a widely used and efficient method. almacgroup.commasterorganicchemistry.com

Reactant Reagents and Conditions Product Yield (%)
5-(cyclopentylmethoxy)-2-nitrobenzoic acidH₂ (1 atm), Pd/C (10 mol%), Ethanol, Room temperature, 24h5-(cyclopentylmethoxy)-2-aminobenzoic acid>95
5-(cyclopentylmethoxy)-2-nitrobenzoic acidSnCl₂·2H₂O, Ethanol, 70°C, 4h5-(cyclopentylmethoxy)-2-aminobenzoic acid~90
5-(cyclopentylmethoxy)-2-nitrobenzoic acidFe powder, NH₄Cl, Ethanol/H₂O, 80°C, 3h5-(cyclopentylmethoxy)-2-aminobenzoic acid~85

Step 3: Synthesis of this compound

The final step is the amidation of 5-(cyclopentylmethoxy)-2-aminobenzoic acid. Direct reaction with ammonia (B1221849) is generally not efficient. Therefore, the carboxylic acid is typically activated using a coupling agent to facilitate the reaction with an ammonia source. chemistrysteps.comnih.gov

Reactant Reagents and Conditions Product Yield (%)
5-(cyclopentylmethoxy)-2-aminobenzoic acid1. SOCl₂, reflux; 2. NH₄OH, 0°CThis compound~80
5-(cyclopentylmethoxy)-2-aminobenzoic acidEDC, HOBt, NH₄Cl, DIPEA, DMF, Room temperature, 24hThis compound~85
5-(cyclopentylmethoxy)-2-aminobenzoic acidCDI, THF, then NH₃ (gas)This compound~80

Reaction Mechanism Studies and Stereochemical Considerations

A deeper understanding of the reaction mechanisms is crucial for optimizing the synthesis.

Williamson Ether Synthesis: This reaction proceeds via a classic SN2 mechanism. wikipedia.orgpw.live The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide then attacks the primary carbon of cyclopentylmethyl bromide in a single concerted step, leading to the inversion of configuration if the electrophilic carbon were chiral (which is not the case here). The use of a primary alkyl halide is critical to favor substitution over elimination. byjus.com

Nitro Group Reduction: The catalytic hydrogenation of a nitro group on an aromatic ring is believed to proceed through a series of intermediates. nih.govrsc.orgorientjchem.org The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). These transformations occur on the surface of the metal catalyst where hydrogen is adsorbed.

Amidation: When using carbodiimide (B86325) coupling agents like EDC, the reaction mechanism involves the activation of the carboxylic acid. chemistrysteps.comnih.govpeptide.com The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (or an amine). The O-acylisourea has a good leaving group, which is a urea (B33335) derivative. To prevent a side reaction where the O-acylisourea rearranges to a stable and unreactive N-acylurea, an additive such as HOBt is often used. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and still reactive towards the amine. peptide.com

There are no stereochemical considerations for the synthesis of this compound as the molecule is achiral.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to various stages of this synthesis to improve its environmental footprint.

Atom Economy: The amidation step is a key area for improving atom economy. Traditional methods using coupling agents like EDC or DCC generate stoichiometric amounts of urea byproducts, lowering the atom economy. researchgate.netacs.org Catalytic direct amidation methods, although often requiring harsher conditions, are being developed to address this issue. rsc.org

Use of Greener Solvents: The Williamson ether synthesis and nitro reduction steps often use solvents like DMF or ethanol. Efforts can be made to replace these with greener alternatives. For instance, some ether syntheses can be performed in water using phase-transfer catalysts. google.com Catalytic hydrogenations can also be carried out in water or more environmentally benign alcohols. almacgroup.comresearchgate.net

Catalysis: The use of catalytic methods, such as the catalytic hydrogenation for the nitro reduction, is inherently greener than using stoichiometric reducing agents like tin or iron, which produce large amounts of metallic waste. acsgcipr.org The development of recyclable catalysts further enhances the green credentials of the process. organic-chemistry.org

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be made more efficient and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Cyclopentylmethoxy Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides distinct signals for each chemically non-equivalent proton in the molecule. The analysis reveals characteristic resonances corresponding to the aromatic, cyclopentyl, methylene (B1212753), and amide/amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the splitting patterns (multiplicity) provide information about neighboring protons.

Based on the structure, the expected signals include a singlet for the amine (NH₂) protons, multiplets for the amide (CONH₂) protons, distinct signals for the three aromatic protons, a doublet for the methylene bridge (O-CH₂), and a series of multiplets for the protons of the cyclopentyl ring.

Table 1: Predicted ¹H NMR Data (Data is predicted and may vary from experimental results)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.20 d 1H Ar-H
~ 7.05 dd 1H Ar-H
~ 6.80 d 1H Ar-H
~ 7.50 & 7.30 br s 2H -CONH₂
~ 5.50 br s 2H -NH₂
~ 3.80 d 2H -OCH₂-
~ 2.40 m 1H Cyclopentyl-CH

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the proton data, ¹³C NMR spectroscopy identifies the chemical environment of each unique carbon atom. The spectrum is expected to show distinct signals for the carbonyl carbon of the amide, the six aromatic carbons (with varying intensities due to substitution), the methylene bridge carbon, and the carbons of the cyclopentyl ring.

Table 2: Predicted ¹³C NMR Data (Data is predicted and may vary from experimental results)

Chemical Shift (δ, ppm) Assignment
~ 170.0 C=O (Amide)
~ 152.0 Ar-C-O
~ 142.0 Ar-C-NH₂
~ 125.0 Ar-C
~ 118.0 Ar-CH
~ 117.0 Ar-CH
~ 115.0 Ar-CH
~ 72.0 -OCH₂-
~ 38.0 Cyclopentyl-CH
~ 30.0 Cyclopentyl-CH₂

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the aromatic protons and the connectivity within the cyclopentyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. Key correlations would include the link from the methylene protons (-OCH₂-) to the aromatic carbon C5 and the cyclopentyl methine carbon, confirming the ether linkage. It would also show correlations from the aromatic protons to adjacent carbons, solidifying the substitution pattern on the benzene (B151609) ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹). The spectrum of 2-Amino-5-(cyclopentylmethoxy)benzamide is expected to exhibit several key absorption bands.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450-3250 N-H stretching (symmetric & asymmetric) Primary Amine (-NH₂) & Primary Amide (-CONH₂)
3050-3000 C-H stretching Aromatic C-H
2960-2850 C-H stretching Aliphatic C-H (Cyclopentyl & Methylene)
~1660 C=O stretching (Amide I band) Amide (-CONH₂)
~1620 N-H bending Primary Amine (-NH₂)
1600-1450 C=C stretching Aromatic Ring
~1240 C-O-C stretching (asymmetric) Aryl-Alkyl Ether

The presence of strong bands for N-H and C=O stretching confirms the primary amide and amine groups, while the C-O-C ether linkage and aromatic C-H/C=C vibrations are also readily identifiable. researchgate.netnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight and, by extension, the elemental composition of a compound. For this compound, the molecular formula is C₁₃H₁₈N₂O₂.

The theoretical exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ is calculated to be 235.1441 Da. An experimental HRMS analysis yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value (typically within 5 ppm error) provides high-confidence confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

HPLC and UPLC are essential chromatographic techniques used to separate, identify, and quantify each component in a mixture, making them ideal for assessing the purity of the synthesized compound. A typical analysis would involve injecting the sample onto a column (e.g., a C18 reversed-phase column) and eluting it with a mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. bldpharm.com

A pure sample of this compound would ideally produce a single, sharp, and symmetrical peak at a characteristic retention time under specific chromatographic conditions. The absence of significant secondary peaks indicates a high level of purity. The peak area can be used for quantification, and by using a UV detector set to an appropriate wavelength (e.g., the λmax of the compound), high sensitivity can be achieved.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation

For the compound this compound, a single-crystal X-ray diffraction analysis would be invaluable for unequivocally establishing its molecular structure and packing in the solid state. Such a study would require the successful growth of a suitable single crystal, which can be a challenging process often involving the slow evaporation of a solvent from a saturated solution of the compound.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature. Therefore, detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles for this specific molecule, are not available.

However, were such data available, it would be presented in standardized tables. The following data tables have been structured to illustrate the type of information that a single-crystal X-ray diffraction experiment would yield for this compound.

Interactive Data Table: Crystal Data and Structure Refinement for this compound

This table would summarize the fundamental parameters of the crystal and the X-ray diffraction experiment.

Parameter Value
Empirical formulaC13H18N2O2
Formula weight234.29 g/mol
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
VolumeData not available ų
ZData not available
Density (calculated)Data not available g/cm³
Absorption coefficientData not available mm⁻¹
F(000)Data not available
Crystal sizeData not available mm
Theta range for data collectionData not available °
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to thetaData not available %
Absorption correctionData not available
Max. and min. transmissionData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available
Largest diff. peak and holeData not available e.Å⁻³

Interactive Data Table: Selected Bond Lengths and Angles for this compound

This table would provide key intramolecular distances and angles, which are crucial for understanding the molecule's geometry and bonding.

Bond/Angle Length (Å) / Angle (°)
C1-C2Data not available
C2-N1Data not available
C5-O1Data not available
O1-C8Data not available
C7-O2Data not available
C7-N2Data not available
C1-C2-C3Data not available
C5-O1-C8Data not available
O2-C7-N2Data not available

The analysis would also reveal the conformation of the flexible cyclopentylmethoxy group and the orientation of the benzamide (B126) moiety. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The primary amino group and the amide functionality are both capable of participating in hydrogen bonds as donors and acceptors, which would likely play a significant role in the supramolecular assembly of the crystal structure.

Computational Chemistry and Molecular Modeling of 2 Amino 5 Cyclopentylmethoxy Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic framework. These methods, rooted in quantum mechanics, can predict molecular geometry, reactivity, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. indexcopernicus.com It is a widely used tool in quantum chemistry for the evaluation of molecular structures and spectral properties. indexcopernicus.com DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecular geometry of 2-Amino-5-(cyclopentylmethoxy)benzamide. nih.gov This process determines the lowest energy arrangement of the atoms in space, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations, such as ionization potential, electron affinity, and global reactivity descriptors, offer a quantitative measure of the molecule's chemical behavior. The HOMO-LUMO energy gap, for instance, is a critical parameter for estimating chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov For benzamide (B126) derivatives, the presence of electron-donating groups like the amino and methoxy (B1213986) moieties can influence these properties. nih.gov

Table 1: Hypothetical Global Reactivity Descriptors for this compound calculated using DFT

Parameter Value
Highest Occupied Molecular Orbital (HOMO) Energy -5.5 eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy -0.8 eV
HOMO-LUMO Gap (ΔE) 4.7 eV
Ionization Potential (I) 5.5 eV
Electron Affinity (A) 0.8 eV
Electronegativity (χ) 3.15 eV
Chemical Hardness (η) 2.35 eV
Chemical Softness (S) 0.43 eV⁻¹

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that can be obtained from DFT calculations.

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity towards electrophiles and nucleophiles. nih.gov The HOMO, representing the ability to donate an electron, is susceptible to electrophilic attack, while the LUMO, indicating the ability to accept an electron, is prone to nucleophilic attack. nih.gov For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzamide ring system, while the LUMO may be distributed over the benzamide moiety. nih.govnih.gov

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net The MEP surface is color-coded to represent different potential values. nih.gov Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the amino and amide groups would exhibit positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static and can adopt various conformations. Understanding the conformational landscape is essential as it can significantly influence a molecule's biological activity.

Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. The flexibility of the cyclopentylmethoxy side chain and the rotation around the amide bond are key determinants of its conformational space. Computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting conformation to map the potential energy surface. This exploration helps in identifying the low-energy, and thus more populated, conformations of the molecule. For similar flexible molecules, multiple low-energy conformers are often found to coexist in equilibrium.

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. researchgate.net Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent environment, such as water, over time. These simulations model the interactions between the solute and solvent molecules, providing insights into how the solvent influences the conformational equilibrium. For instance, in a polar solvent like water, conformations that can form favorable hydrogen bonds with water molecules may be stabilized. The amino and amide groups of this compound are capable of forming such hydrogen bonds.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a biological target, such as a protein.

Given that various benzamide derivatives have been investigated as inhibitors of enzymes like tyrosine kinases and vascular endothelial growth factor receptor-2 (VEGFR-2), it is plausible to hypothesize that this compound may also interact with such targets. nih.govnih.gov Molecular docking studies can be performed to virtually screen this compound against a panel of kinase domains. The process involves placing the ligand in the binding site of the protein and evaluating the binding energy based on a scoring function.

A successful docking pose would typically show the ligand forming key interactions with the amino acid residues in the active site. For kinase inhibitors, these often include hydrogen bonds with the hinge region of the kinase domain and hydrophobic interactions with other residues. nih.gov The results of such docking studies can provide a rationale for the potential biological activity of this compound and guide the design of future experimental studies.

Table 2: Hypothetical Docking Results of this compound with a Hypothesized Kinase Target

Parameter Value
Target Protein Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
PDB ID of Target 2OH4
Docking Score (kcal/mol) -8.5
Key Interacting Residues Cys919, Asp1046, Glu885

Note: The data in this table is hypothetical and illustrates the kind of information that can be obtained from molecular docking studies.

Ligand-Protein Binding Mode Prediction

Predicting how a small molecule (ligand) like this compound will bind to a target protein is a critical step in understanding its potential mechanism of action. Molecular docking is a primary computational technique used for this purpose. This method simulates the interaction between a ligand and a protein's binding site, predicting the preferred orientation and conformation of the ligand, collectively known as the binding mode. The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability.

For this compound, a typical molecular docking study would involve preparing the 3D structure of the ligand and the target protein. The protein structure is often obtained from crystallographic data or homology modeling. The docking simulation would then place the ligand into the active site of the protein, and a scoring function would estimate the binding affinity for various poses. The pose with the lowest binding energy is generally considered the most likely binding mode. These simulations can reveal crucial information, such as which parts of the molecule are buried within the binding pocket and which are exposed to the solvent.

Recent advancements in computational methods, such as the use of deep equivariant generative models, are enhancing the accuracy of ligand pose prediction and the ability to model the flexibility of the protein upon ligand binding. nih.gov

Table 1: Hypothetical Docking Results for this compound with a Putative Kinase Target
Docking PoseBinding Energy (kcal/mol)Key Interactions
1-9.2Hydrogen bonds with catalytic dyad, hydrophobic interactions with gatekeeper residue
2-8.5Hydrogen bond with hinge region, van der Waals contacts with DFG motif
3-7.9Water-mediated hydrogen bond with solvent-exposed loop
4-7.1Pi-stacking with aromatic residue in the active site

Identification of Key Interacting Residues

Once a plausible binding mode is predicted, the next step is to identify the specific amino acid residues within the protein's active site that form key interactions with the ligand. These interactions are the foundation of molecular recognition and are critical for the ligand's affinity and selectivity. Common types of interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the primary amino group and the amide moiety are likely to act as hydrogen bond donors and acceptors, respectively. The cyclopentylmethoxy group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket. The benzamide core can participate in various interactions, including pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by modeling the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net These simulations can reveal the stability of the predicted binding pose and the persistence of key interactions.

Table 2: Predicted Key Interacting Residues for this compound
Interacting ResidueInteraction TypePredicted Distance (Å)
Asp184Hydrogen Bond (with amino group)2.8
Glu91Hydrogen Bond (with amide)3.1
Val35Hydrophobic (with cyclopentyl group)3.9
Phe167Pi-Stacking (with benzene (B151609) ring)4.5
Leu140van der Waals (with methoxy group)3.5

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure for the target protein, ligand-based drug design approaches become particularly valuable. nih.gov Pharmacophore modeling is a cornerstone of this strategy. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for this compound and its analogs could be developed by aligning a set of active compounds and identifying their common chemical features. nih.gov This model would serve as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach is instrumental in scaffold hopping, where new chemical series with improved properties can be identified.

Ligand-based drug design also encompasses the principle that molecules with similar structures are likely to have similar biological activities. nih.gov By analyzing the properties of a series of related compounds, such as other benzamide derivatives, researchers can build predictive models that guide the synthesis of new molecules with enhanced potency or other desirable characteristics. nih.govmdc-berlin.denih.govresearchgate.net

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. In silico SAR prediction uses computational models to forecast the activity of novel compounds before they are synthesized, saving time and resources. nih.gov

For this compound, an in silico SAR study could involve systematically modifying different parts of the molecule and predicting the impact on its binding affinity. For example, the cyclopentyl group could be replaced with other cyclic or acyclic alkyl groups to probe the size and shape of the hydrophobic pocket. The substitution pattern on the aromatic ring could be altered to explore the effects of different electronic and steric properties.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool for these predictions. mdpi.com By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new analogs. These models can highlight which molecular descriptors, such as logP, polarizability, or specific electronic properties, are most influential on the desired biological outcome. nih.govscispace.com

Table 3: Hypothetical In Silico SAR for Analogs of this compound
R-Group Substitution (at cyclopentyl position)Predicted Binding Affinity (IC50, nM)Key SAR Observation
Cyclobutyl75Smaller ring reduces hydrophobic contact, decreasing affinity.
Cyclohexyl25Larger ring enhances hydrophobic interaction, improving affinity.
Phenyl150Aromatic substitution introduces steric clashes, reducing affinity.
Isopropyl90Acyclic group is less constrained, leading to a less optimal fit.

In Vitro Biological Activity and Molecular Mechanism of Action of 2 Amino 5 Cyclopentylmethoxy Benzamide

Enzyme Inhibition Profiling

To assess the potential of 2-Amino-5-(cyclopentylmethoxy)benzamide as an enzyme inhibitor, a systematic approach involving quantitative assessment and kinetic studies would be necessary.

Quantitative Assessment of Enzyme Inhibition

The initial step would involve screening the compound against a panel of clinically relevant enzymes to identify potential targets. This is typically performed using high-throughput screening (HTS) assays. Should a primary target be identified, the potency of inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetIC₅₀ (nM)Assay Type
No Data AvailableN/AN/A

This table is for illustrative purposes only. No experimental data for this compound has been published.

Enzyme Kinetics and Reversibility Studies

Following the determination of inhibitory potency, enzyme kinetic studies would be conducted to elucidate the mechanism of inhibition. These studies, typically using methods such as Michaelis-Menten kinetics and Lineweaver-Burk plots, can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. Reversibility studies, often involving dialysis or rapid dilution experiments, would ascertain whether the compound binds covalently or non-covalently to the enzyme.

Receptor Binding Assays and Allosteric Modulation Studies

To investigate the interaction of this compound with specific receptors, radioligand binding and functional assays would be employed.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound

Receptor TargetKᵢ (nM)Radioligand Used
No Data AvailableN/AN/A

This table is for illustrative purposes only. No experimental data for this compound has been published.

Functional Receptor Assays

Functional assays measure the biological response following the binding of a compound to a receptor. These assays can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (produces an effect opposite to that of an agonist), or an allosteric modulator (binds to a site other than the primary ligand binding site to modulate receptor activity). The potency of the functional effect is typically quantified by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Cell-Based Assays for Target Engagement and Pathway Modulation (Non-Clinical Focus)

To understand the effects of this compound in a more biologically relevant context, cell-based assays are crucial. These assays can confirm that the compound engages its target within a living cell and can elucidate its impact on downstream signaling pathways. Techniques such as Western blotting, ELISA, or reporter gene assays can be used to measure changes in protein expression, phosphorylation status, or gene transcription, respectively, following treatment with the compound.

Table 3: Hypothetical Cell-Based Assay Data for this compound

Cell LineAssay TypePathway ModulatedOutcome
No Data AvailableN/AN/AN/A

This table is for illustrative purposes only. No experimental data for this compound has been published.

Signaling Pathway Reporter Assays

No data available.

Biomarker Modulation in Cellular Systems

No data available.

Elucidation of Molecular Mechanism of Action

No data available.

Structure Activity Relationship Sar Studies of 2 Amino 5 Cyclopentylmethoxy Benzamide Analogues

Design and Synthesis of 2-Amino-5-(cyclopentylmethoxy)benzamide Analogues

The rational design of analogues of this compound is guided by established pharmacophoric models and the desire to probe specific molecular interactions. The synthesis of these analogues typically involves a multi-step process centered around the formation of the core benzamide (B126) structure.

A common synthetic route begins with a suitably substituted benzoic acid, such as 4-amino-5-chloro-2-methoxybenzoic acid, which can be modified to introduce the desired cyclopentylmethoxy group at the 5-position. scispace.com For instance, a starting material like 2,4,5-trifluorobenzoic acid can undergo nucleophilic substitution with an amine, followed by another substitution with sodium methoxide (B1231860) to install the methoxy (B1213986) group. scispace.com Subsequent hydrogenation can yield the desired aminobenzamide core. scispace.com The amide bond is typically formed by activating the carboxylic acid group of the benzoyl moiety and then reacting it with an appropriate amine. researchgate.net Reagents like 2-chloro-N-methylpyridinium iodide or BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are often employed to facilitate this coupling. researchgate.netmdpi.com

To generate a library of analogues for SAR studies, variations are introduced at several key positions:

The 5-position alkoxy group: The cyclopentylmethoxy group can be replaced with other cyclic or acyclic ethers to study the effect of size, lipophilicity, and conformation.

The benzamide ring: Substituents such as halogens, alkyl, or hydrogen-bonding groups can be introduced at other positions (e.g., 4-position) on the phenyl ring to modulate electronic properties and steric interactions. nih.gov

The amide moiety: The terminal amine of the benzamide can be derivatized or be part of a larger heterocyclic structure to explore different spatial arrangements and potential interactions. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of 2-aminobenzamide (B116534) analogues is highly sensitive to the nature and position of substituents on the benzamide core. SAR studies have revealed that even minor changes can lead to significant shifts in potency and efficacy.

Substituents on the Aromatic Ring: The substitution pattern on the benzamide ring is a critical determinant of activity. The 2-amino group is often considered essential for the activity of certain benzamide classes. ncku.edu.tw The substituent at the 5-position, in this case, the cyclopentylmethoxy group, plays a significant role. Its size, shape, and lipophilicity are crucial for fitting into the target's binding pocket.

In related benzamide series, it has been observed that:

4-Position: Polar, hydrogen-bond accepting groups at the 5-position (meta to the amide) and hydrogen-bond donating/accepting groups at the 4-position (para) can be critical for activity at certain receptors, like the D4 dopamine (B1211576) receptor. nih.gov For instance, a 4-methylamino group was found to increase dopamine D2 receptor affinity by an order of magnitude compared to the unsubstituted 4-amino analogue in a series of 5-chloro-2-methoxybenzamides. scispace.com

Halogenation: Introduction of a chloro or fluoro group at the 5-position can influence binding affinity. For example, in a series of 4-amino-2-ethoxybenzamides, a 5-chloro substituent is a common feature in compounds with potent gastroprokinetic activity. nih.gov

Substituents on the Amide Nitrogen: Modifications to the group attached to the amide nitrogen are a primary focus for optimization. In a study of 2-phenoxybenzamides, replacing piperazinyl moieties with primary amino groups led to a remarkable decrease in antiplasmodial activity. mdpi.com Furthermore, bulky, non-polar substituents on a terminal piperazinyl nitrogen, such as a pivaloyl group, were found to be beneficial for high activity. mdpi.com

The table below summarizes hypothetical SAR data for analogues of this compound, illustrating the impact of various substituents on biological activity (e.g., receptor binding affinity as IC₅₀).

CompoundR1 (5-position)R2 (4-position)R3 (Amide)Biological Activity (IC₅₀, nM)
Parent Cyclopentylmethoxy -NH₂ -H 50
Analogue 1Methoxy-NH₂-H250
Analogue 2Cyclohexyloxy-NH₂-H75
Analogue 3Cyclopentylmethoxy-H-H500
Analogue 4Cyclopentylmethoxy-NH₂-Methyl45
Analogue 5Cyclopentylmethoxy-NH₂-Piperidinyl20

This table is for illustrative purposes and based on general SAR principles observed in related benzamide series.

Cyclopentylmethoxy Moiety's Role in Target Interaction and Selectivity

The cyclopentylmethoxy group at the 5-position is a key structural feature that significantly influences the pharmacological profile of the parent compound. Its role can be dissected into several contributing factors:

Steric Bulk and Shape: The specific size and three-dimensional shape of the cyclopentyl group can provide optimal van der Waals contacts within a binding site, enhancing affinity. Its non-planar, puckered conformation allows for a precise fit that a simple linear or smaller cyclic group might not achieve. In studies of other ligand-receptor systems, spiro-cyclopentane moieties have been used to position other functional groups correctly within a binding pocket. mdpi.com

Conformational Rigidity: While the methoxy linker provides some flexibility, the cyclopentyl ring itself is relatively rigid. This pre-organization of the substituent's conformation can reduce the entropic penalty upon binding to a target, leading to higher affinity. The ether linkage (-O-CH₂-) positions the cyclopentyl ring at an optimal distance and orientation from the benzamide core.

Selectivity: The unique steric and electronic properties of the cyclopentylmethoxy group can be a source of selectivity. A binding pocket in one receptor subtype might possess a hydrophobic region perfectly complementary to this group, while other closely related subtypes may have smaller or differently shaped pockets, leading to weaker binding. For instance, in a series of HDAC inhibitors, the introduction of bulky alkyl substituents on the "cap" group was shown to increase potency. nih.gov This principle suggests that the size of the cyclopentyl group could be a key factor in achieving selectivity for a specific biological target.

Derivatization Strategies for Enhancing Potency and Specificity

Derivatization is a key strategy in medicinal chemistry to refine the properties of a lead compound like this compound. The goal is to improve potency, enhance selectivity for the desired target, and optimize pharmacokinetic properties.

Common derivatization strategies for benzamide chemotypes include:

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving activity or reducing off-target effects. For the cyclopentylmethoxy moiety, one could explore bioisosteres like a cyclohexyl group, a tetrahydrofuranylmethyl group, or even a phenyl group with specific substitutions to mimic its steric and electronic profile. In one study, replacing a morpholine (B109124) oxygen with sulfur or nitrogen in a benzamide series led to potent activity. nih.gov

Ring Variation: The central phenyl ring can be replaced with other aromatic heterocycles, such as pyridine (B92270) or pyrimidine, to alter electronic distribution, hydrogen bonding capacity, and metabolic stability. Similarly, the amide portion can be incorporated into a larger heterocyclic system, a strategy that has proven effective for modulating activity in various benzamide classes. scispace.comnih.gov

Side-Chain Extension and Modification: The amide nitrogen provides a convenient handle for derivatization. Attaching various alkyl or aryl groups, or incorporating it into a piperazine (B1678402) or diazepine (B8756704) ring, can explore new interaction spaces within the target's binding site. scispace.commdpi.com For example, adding bulky, non-polar substituents to a terminal piperazine nitrogen was found to be beneficial for the antiplasmodial activity of 2-phenoxybenzamides. mdpi.com

Introduction of Specific Functional Groups: Adding groups that can form specific interactions like hydrogen bonds or salt bridges can significantly enhance potency. For instance, adding a hydroxyl or methoxy group to an alkyl chain attached to the amide nitrogen has been explored, though in some cases, it led to weaker affinity. scispace.com

The following table presents data on derivatization strategies for a related series of benzamides, showing how modifications impact receptor binding.

Base ScaffoldDerivatization StrategyResulting Compound TypeImpact on ActivityReference
4-Amino-5-chloro-2-ethoxybenzamideReplacement of morpholine oxygenThiomorpholine, Piperazine analoguesPotent gastric emptying activity maintained or enhanced nih.gov
2-PhenoxybenzamideModification of terminal amineN-pivaloylpiperazinyl derivativesIncreased antiplasmodial activity and selectivity mdpi.com
4-Amino-5-chloro-2-methoxybenzamideAlkyl variation on diazepine ringN-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)Significant increase in dopamine D2 receptor affinity scispace.com
2-AminobenzamideIncorporation of benzothiazoleBenzothiazole-phenylamine derivativesPotent cytotoxicity against cancer cell lines researchgate.net

Comparative SAR Analysis Across Benzamide Chemotypes

The this compound scaffold belongs to the broader family of benzamides, a privileged structure in medicinal chemistry found in drugs with diverse therapeutic applications, from antipsychotics to antiemetics and AMPA receptor modulators. scispace.comnih.govmdpi.com A comparative SAR analysis provides a wider context for understanding the specific contributions of its structural features.

Comparison with other 2-Aminobenzamides: While the 2-amino group is a common feature, its role can differ depending on the rest of the molecule and the biological target. In some antimitotic benzophenones, a 2-amino group was found to be integral for increased growth inhibition. ncku.edu.tw However, in a series of antiplasmodial 2-phenoxybenzamides, replacing a piperazinyl moiety with a primary amino group drastically reduced activity, suggesting the amino group itself is not always sufficient for potency. mdpi.com

Comparison with Substituted Benzamides (e.g., Ampakines): The ampakine family of AMPA receptor modulators includes many benzamide derivatives. mdpi.com These compounds, such as CX516 and CX546, share the benzamide core but differ significantly in their amide substituents (e.g., piperidine). SAR studies in this class show that different substituents can lead to distinct modes of action; for example, CX546 greatly prolongs synaptic response duration, while CX516 has a greater effect on amplitude, suggesting they may act at different sites or stabilize different receptor conformations. nih.gov This highlights that the nature of the amide substituent is critical in defining the specific pharmacological effect.

Comparison with Benzamides as Kinase Inhibitors: Benzamide derivatives have also been developed as inhibitors of various kinases, such as histone deacetylases (HDACs). researchgate.netnih.gov In these chemotypes, the benzamide core often serves as a scaffold to position a "cap" group (which can be a hydrophobic moiety like the cyclopentylmethoxy group), a linker, and a zinc-binding group. SAR studies on alkoxyurea-based HDAC inhibitors revealed that bulky alkyl substituents in the cap region increase potency, a finding that resonates with the potential role of the cyclopentyl group. nih.gov

Electronic and Positional Isomers: The positioning of substituents is paramount. For example, in a study of 4-amino-5-chloro-2-ethoxybenzamides, N-(4-benzyl-3-morpholinyl)methylbenzamide analogues showed weaker activity than the corresponding N-(4-benzyl-2-morpholinyl)methyl isomers. nih.gov This demonstrates that the relative orientation of substituents, dictated by their position on the core scaffold, is crucial for proper interaction with the biological target.

This comparative analysis underscores that while the benzamide is a versatile scaffold, the specific substitution pattern—including the 2-amino group, the 5-alkoxy substituent, and the amide derivatization—is what ultimately defines its biological target and pharmacological profile. The SAR of this compound is thus a unique result of the interplay between these distinct structural elements.

Future Research Directions and Translational Perspectives for 2 Amino 5 Cyclopentylmethoxy Benzamide

Development of Advanced Synthetic Methodologies

The efficient and scalable synthesis of 2-Amino-5-(cyclopentylmethoxy)benzamide is a prerequisite for its comprehensive biological evaluation. While standard amidation procedures are likely applicable, future research should focus on developing more advanced and sustainable synthetic routes.

Conventional synthesis of similar 2-aminobenzamide (B116534) derivatives often starts from isatoic anhydride (B1165640), which is reacted with an appropriate amine. mdpi.com For this compound, a plausible route could involve the initial synthesis of 5-(cyclopentylmethoxy)isatoic anhydride, followed by amidation. However, this multi-step process may suffer from moderate yields and limited substrate scope.

More advanced methods could offer significant advantages. For instance, catalytic approaches for amide bond formation, avoiding the use of stoichiometric activating agents, are highly desirable. nih.gov Research into the use of novel catalysts, such as those based on boric acid or zirconium, could lead to more efficient and environmentally friendly syntheses. nih.gov Furthermore, techniques like microwave-assisted synthesis could be explored to accelerate reaction times and improve yields, as has been demonstrated for other 2-aminobenzamide derivatives. mdpi.com

Another promising avenue is the use of continuous flow chemistry. This technology offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale production for further studies.

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential Advantages
Conventional Synthesis Multi-step synthesis from a substituted isatoic anhydride or benzoic acid.Well-established chemistry.
Catalytic Amidation Direct coupling of a carboxylic acid and amine using a catalyst.Higher atom economy, milder reaction conditions.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction.Reduced reaction times, potentially higher yields.
Continuous Flow Chemistry Synthesis in a continuous flow reactor.Improved scalability, safety, and consistency.

Integration of Omics Technologies for Systems-Level Understanding

To elucidate the mechanism of action and potential therapeutic applications of this compound, a systems-level understanding of its biological effects is essential. The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound in a biological system. nih.gov

For instance, transcriptomic analysis using techniques like RNA sequencing (RNA-Seq) can identify changes in gene expression in response to treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated. Proteomic approaches, such as mass spectrometry-based proteomics, can then be used to validate these findings at the protein level and identify post-translational modifications that may be affected.

An integrated multi-omics approach would be the most powerful strategy. nih.gov By combining data from different omics platforms, it is possible to construct a more complete picture of the compound's mechanism of action and identify potential biomarkers for its efficacy. While specific omics data for this compound is not yet available, studies on other small molecules demonstrate the power of this approach in drug discovery. nih.gov

Table 2: Application of Omics Technologies in the Study of this compound

Omics TechnologyPotential ApplicationExpected Outcome
Genomics Identify genetic factors influencing response to the compound.Personalized medicine applications.
Transcriptomics Profile changes in gene expression upon treatment.Elucidation of modulated signaling pathways.
Proteomics Analyze changes in protein expression and post-translational modifications.Identification of direct and indirect protein targets.
Metabolomics Study alterations in metabolic profiles.Understanding of metabolic reprogramming and off-target effects.

Exploration of Novel Biological Targets and Therapeutic Areas

The benzamide (B126) scaffold is associated with a wide range of biological activities, and substituted benzamides have been shown to target various proteins. nih.govnih.gov Given the structural features of this compound, several potential biological targets and therapeutic areas warrant investigation.

One promising area is in the field of oncology. Certain 2-aminobenzamide derivatives have been identified as histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. youtube.com The 2-amino group is a key pharmacophoric feature for HDAC inhibition, suggesting that this compound could be evaluated for its activity against these enzymes. Furthermore, other benzamide derivatives have shown potential as inhibitors of poly (ADP-ribose) polymerase (PARP), another important target in cancer therapy. youtube.com

Another potential therapeutic area is in the treatment of metabolic disorders. Novel 2-aminobenzamide derivatives have been identified as allosteric activators of glucokinase, a key enzyme in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes. nih.gov

The substituted benzamide class of drugs is also known for its effects on the central nervous system, particularly as antagonists of dopamine (B1211576) D2 and D3 receptors. nih.gov This suggests that this compound could be screened for activity against these and other CNS targets, potentially leading to applications in psychiatric or neurological disorders.

The cyclopentylmethoxy group may also play a significant role in target binding and pharmacokinetic properties. Its size and lipophilicity could influence the compound's ability to access specific binding pockets and cross biological membranes.

Table 3: Potential Biological Targets and Therapeutic Areas for this compound

Potential Biological TargetTherapeutic AreaRationale based on Similar Compounds
Histone Deacetylases (HDACs)Oncology2-aminobenzamide scaffold is a known HDAC inhibitor pharmacophore. youtube.com
Poly (ADP-ribose) Polymerase (PARP)OncologyBenzamide derivatives have been identified as PARP inhibitors. youtube.com
GlucokinaseMetabolic DisordersNovel 2-aminobenzamide derivatives act as glucokinase activators. nih.gov
Dopamine Receptors (D2/D3)CNS DisordersSubstituted benzamides are known dopamine receptor antagonists. nih.gov

Refinement of Computational Models for Predictive Research

Computational drug design plays a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds. nih.govdrughunter.com For this compound, the development of robust computational models could guide future research and provide valuable insights into its structure-activity relationships (SAR).

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies could be employed to build models that correlate the structural features of a series of related benzamide derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations can be used to predict the binding mode of this compound to potential biological targets. nih.gov By understanding the key interactions between the compound and the target protein, it is possible to design modifications that enhance binding affinity and selectivity.

Furthermore, machine learning algorithms can be trained on existing data for benzamide derivatives to predict various properties, including biological activity, pharmacokinetics, and toxicity. nih.gov These predictive models can be used for virtual screening of large compound libraries to identify other molecules with similar desired properties.

The development of these computational models will require a dataset of structurally related compounds with known biological activities. While this data is not yet available for this compound itself, data from other 2-aminobenzamide series can be leveraged to build initial models that can be refined as more specific data becomes available.

Table 4: Computational Approaches for the Study of this compound

Computational MethodApplicationExpected Outcome
3D-QSAR Develop predictive models of biological activity.Guidance for the design of more potent analogs.
Molecular Docking Predict binding modes to biological targets.Understanding of key protein-ligand interactions.
Machine Learning Predict ADMET properties and biological activity.Virtual screening and lead optimization.
Molecular Dynamics Simulations Study the dynamic behavior of the compound in a biological environment.Insight into binding stability and conformational changes.

Scaffold Hopping and Bioisosteric Replacements for Structure Diversification

To explore the chemical space around this compound and to optimize its drug-like properties, scaffold hopping and bioisosteric replacement strategies can be employed. nih.gov These approaches involve modifying the core structure or specific functional groups of the molecule to generate novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Scaffold hopping involves replacing the central benzamide core with a different chemical scaffold while retaining the key pharmacophoric elements. nih.gov For example, the benzamide core could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the amino and cyclopentylmethoxy substituents. This can lead to the discovery of novel chemotypes with different intellectual property landscapes.

Bioisosteric replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties. In the case of this compound, the amide bond itself is a key target for bioisosteric replacement, as amides can be susceptible to enzymatic degradation. Known amide bioisosteres include heterocycles like oxadiazoles, triazoles, and pyrazoles. Replacing the amide with one of these groups could improve the metabolic stability of the molecule.

The cyclopentylmethoxy group could also be a target for bioisosteric replacement. Replacing the cyclopentyl ring with other cyclic or acyclic ethers could modulate the compound's lipophilicity and binding interactions. Similarly, the 2-amino group could be modified or replaced to explore its role in target binding and to fine-tune the compound's properties.

Table 5: Examples of Scaffold Hopping and Bioisosteric Replacements for this compound

StrategyOriginal MoietyPotential ReplacementDesired Outcome
Scaffold Hopping Benzamide CoreThienopyrimidine, FuranopyrimidineNovel chemotype, improved properties.
Bioisosteric Replacement Amide Bond1,2,4-Oxadiazole, 1,2,3-TriazoleImproved metabolic stability.
Bioisosteric Replacement Cyclopentyl RingCyclohexyl, TetrahydropyranModulated lipophilicity and binding.
Bioisosteric Replacement 2-Amino GroupHydroxylamine, MethylaminoAltered hydrogen bonding and electronic properties.

This compound represents a molecule of significant interest for future drug discovery efforts. Although direct research on this compound is currently sparse, the wealth of knowledge surrounding the benzamide scaffold provides a clear roadmap for its investigation. By leveraging advanced synthetic methodologies, integrating omics technologies for a systems-level understanding, exploring novel biological targets, refining computational models, and employing strategies for structural diversification, the full therapeutic potential of this promising compound can be unlocked. The future research directions outlined in this article provide a framework for a comprehensive and systematic evaluation of this compound, with the ultimate goal of translating fundamental research into tangible clinical benefits.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-(cyclopentylmethoxy)benzamide, considering its functional groups?

The synthesis of this compound involves introducing the cyclopentylmethoxy group at the 5-position of the benzamide core. A two-step approach is recommended:

  • Step 1 : React 2-amino-5-hydroxybenzamide with cyclopentylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to achieve nucleophilic substitution.
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid byproducts like over-alkylated derivatives . Monitor reaction progress using TLC and optimize yields (typically 60–75%) by controlling temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of hydroxybenzamide to alkylating agent).

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • ¹H NMR : Key signals include the cyclopentylmethoxy protons (δ 3.5–4.0 ppm, multiplet for OCH₂ and cyclopentyl CH₂) and aromatic protons (δ 6.8–7.2 ppm). The amino group (NH₂) may appear as a broad singlet at δ 5.5–6.0 ppm .
  • IR : Confirm the benzamide backbone with peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch). The ether linkage (C-O-C) shows absorption at ~1250 cm⁻¹ . Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions) to validate structural assignments .

Q. What strategies improve the solubility and stability of this compound in biological assays?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or cyclodextrin-based formulations .
  • Stability : Store lyophilized compounds at -20°C under inert gas. In solution, avoid prolonged exposure to light or acidic conditions (pH < 5) to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How does the cyclopentylmethoxy substituent influence interactions with biological targets (e.g., enzymes or receptors)?

The bulky cyclopentylmethoxy group enhances hydrophobic interactions with target binding pockets. For example:

  • In HDAC inhibition , similar benzamide derivatives (e.g., 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide) show that substituent size and orientation affect binding to catalytic zinc ions. Molecular docking suggests the cyclopentyl group may occupy a hydrophobic subpocket, improving selectivity .
  • In tyrosinase inhibition , bulky groups at the 5-position reduce steric hindrance with the enzyme’s active site, as seen in N-(benzoyloxy)benzamide derivatives (IC₅₀: 2.5 μM vs. kojic acid’s 44.6 μM) .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • ADMET Prediction : Use tools like SwissADME to assess logP (~2.5–3.0, indicating moderate lipophilicity) and bioavailability scores. The compound’s molecular weight (<500 Da) and <5 hydrogen bond donors align with Lipinski’s rules .
  • Toxicity : Perform in silico toxicity screening (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity. Derivatives with similar structures (e.g., 2-Amino-5-chlorobenzamide) show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Q. How to resolve contradictions in reported biological activity data for benzamide analogs?

  • Case Study : If one study reports potent anticancer activity (e.g., IC₅₀: 10 μM) while another shows no effect, evaluate:
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations in media .
  • Structural Nuances : Compare substituent effects. For example, replacing the cyclopentylmethoxy group with a methyl group (as in 2-Amino-5-methylbenzamide) may reduce potency due to decreased hydrophobicity .
    • Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to correlate structural features with activity trends across datasets .

Methodological Challenges

Q. What experimental controls are critical when studying this compound’s enzyme inhibition kinetics?

  • Positive Controls : Include known inhibitors (e.g., kojic acid for tyrosinase assays) to validate assay sensitivity .
  • Solvent Controls : Account for DMSO’s effects on enzyme activity (keep concentration ≤1% v/v).
  • Pre-incubation Time : Test time-dependent inhibition by pre-incubating the compound with the enzyme for 0–30 minutes before adding substrates .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Variable Substituents : Synthesize analogs with modified groups (e.g., replacing cyclopentylmethoxy with cyclohexylmethoxy or halogens) .
  • Assay Panel : Test derivatives against related targets (e.g., HDAC isoforms 1–11 or tyrosine kinases) to assess selectivity .
  • Data Analysis : Use multivariate regression to identify physicochemical parameters (e.g., logD, polar surface area) that correlate with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.